6-苯基-1H-咪唑并(1,2-b)吡唑

描述

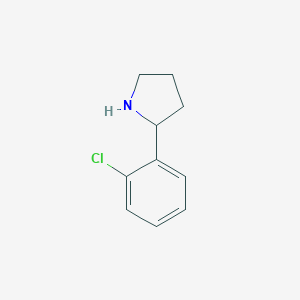

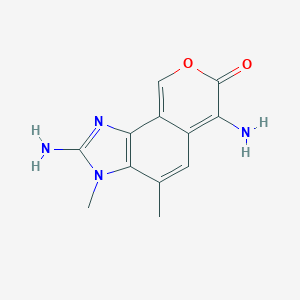

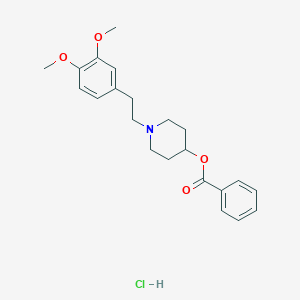

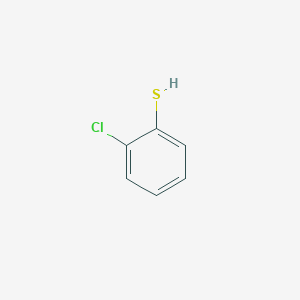

6-Phenyl-1H-imidazo[1,2-b]pyrazole is a compound that belongs to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic compounds containing a fused imidazole and pyrazole ring system. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles typically involves the reaction of hydrazonoyl bromides with various substrates. For instance, novel 3,7-bis(arylazo)-2,6-diphenyl-1H-imidazo[1,2-b]pyrazoles were prepared from N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides . Another approach for synthesizing imidazo[1,2-b]pyrazoles includes the reaction of aminopyridines with acetamides, as seen in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines . Additionally, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids from 5-amino-3-methyl-1-phenyl-1H-pyrazole, aromatic aldehydes, and pyruvic acid demonstrates the versatility of the synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazoles is characterized by the presence of two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyrazole ring. The tautomeric structure of these compounds has been studied, revealing that they predominantly exist in the 1H-bis(arylazo) form in both ground and excited states . This tautomeric preference is supported by spectral data and acid dissociation constants (pKa values) correlated with the Hammett equation.

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazoles can undergo various chemical reactions due to the presence of reactive sites in their structure. For example, the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines via palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles demonstrates the reactivity of the imidazo ring towards nucleophilic substitution . The formation of pyranopyrazoles using imidazole as a catalyst in aqueous medium further illustrates the potential for multi-component reactions involving imidazo[1,2-b]pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazoles are influenced by their molecular structure and substituents. The acid dissociation constants (pKa values) provide insight into the acidity and basicity of these compounds, which is crucial for understanding their behavior in different environments . The vibrational spectroscopic studies using density functional theory (DFT) calculations have been used to analyze the vibrational frequencies of related compounds, offering a deeper understanding of their physical properties .

科学研究应用

DNA合成抑制6-苯基-1H-咪唑并[1,2-b]吡唑衍生物已被研究其抑制DNA合成的能力。一项研究发现,2,3-二氢-1H-咪唑并[1,2-b]吡唑可以抑制动物细胞中的DNA合成,突显了一种不同于其他已知DNA合成抑制剂的独特作用模式。此特性表明在控制DNA合成至关重要的研究领域中具有潜在应用 (Ennis 等人,1971).

抗菌和抗疟疾活性吡唑的咪唑并[1,2-a]嘧啶衍生物的研究,与6-苯基-1H-咪唑并[1,2-b]吡唑密切相关,显示出有希望的抗菌和抗疟疾活性。这些化合物对包括伤寒沙门氏菌、肺炎链球菌、枯草芽孢杆菌和破伤风梭菌在内的多种致病菌株表现出有效的抑制作用。一些衍生物还表现出显着的抗结核和抗疟疾特性,表明作为治疗剂开发的潜力 (Prasad 等人,2018).

合成化学和分子结构各种咪唑并[1,2-b]吡唑衍生物的合成和分子结构研究对于了解其潜在应用至关重要。研究探讨了单取代和双取代 1H-咪唑并[1,2-b]吡唑的合成及其在不同状态下的互变异构结构。这些研究为这些化合物在制药和化学研究中的化学性质和潜在应用提供了有价值的见解 (Seneci 等人,1999); (Shawali 等人,2008).

癌症研究中的细胞抑制活性在癌症研究领域,咪唑并[1,2-a]吡唑的衍生物已被合成并研究其细胞抑制活性。例如,1-(咪唑并[1,2-a]哒嗪-6-基)-3-(4-甲氧基苯基)脲对非小细胞肺癌细胞系显示出细胞抑制活性。这些发现突出了咪唑并[1,2-b]吡唑衍生物在开发针对特定癌症类型的新的治疗剂中的潜力 (Bazin 等人,2016).

未来方向

属性

IUPAC Name |

6-phenyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRPESMFJTOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926819 | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1H-imidazo(1,2-b)pyrazole | |

CAS RN |

130598-72-0 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)